2-Amino-3-bromo-6-chlorobenzoic acid

Description

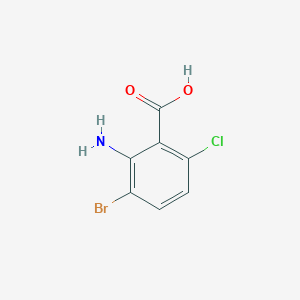

2-Amino-3-bromo-6-chlorobenzoic acid is a halogenated anthranilic acid derivative with the molecular formula C₇H₅BrClNO₂. Its structure features an amino group (-NH₂) at position 2, bromine at position 3, and chlorine at position 6 on the benzoic acid backbone (Figure 1). This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions for constructing heterocyclic frameworks like quinazolinones .

Properties

Molecular Formula |

C7H5BrClNO2 |

|---|---|

Molecular Weight |

250.48 g/mol |

IUPAC Name |

2-amino-3-bromo-6-chlorobenzoic acid |

InChI |

InChI=1S/C7H5BrClNO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12) |

InChI Key |

FQJGLFZNTXSQQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-6-chlorobenzoic acid typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:

Bromination: Benzoic acid is first brominated to introduce the bromine atom at the desired position.

Chlorination: The brominated benzoic acid is then chlorinated to introduce the chlorine atom.

Amination: Finally, the chlorinated compound undergoes amination to introduce the amino group.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-6-chlorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-3-bromo-6-chlorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physical Properties

The positions and types of halogen substituents significantly influence the physicochemical properties of benzoic acid derivatives. Key comparisons include:

Table 1: Comparative Properties of Halogenated Anthranilic Acid Derivatives

Key Observations :

- Substituent Positioning: The 3-bromo and 6-chloro groups in the target compound create steric and electronic effects distinct from isomers like 2-amino-4-bromo-5-chlorobenzoic acid, where halogens are adjacent .

Cross-Coupling Reactions

- Target Compound : The presence of both bromine (3-position) and chlorine (6-position) offers opportunities for sequential cross-coupling. Bromine is typically more reactive than chlorine in palladium-catalyzed reactions (e.g., Suzuki-Miyaura), enabling selective functionalization .

- Comparison with 2-Amino-6-bromobenzoic Acid: demonstrates that 2-amino-6-bromobenzoic acid undergoes Sonogashira coupling with terminal alkynes to yield alkynylated quinazolinones. The target compound’s additional chlorine may modulate reactivity or direct regioselectivity in similar reactions.

Hydrogen Bonding and Crystallography

- The amino and carboxylic acid groups facilitate intramolecular hydrogen bonds, common in anthranilic acids. However, the 3-bromo substituent in the target compound may disrupt planar crystal packing observed in simpler analogs like 6-chloroanthranilic acid .

- Crystallographic tools (e.g., SHELX, ORTEP) are critical for resolving such structural nuances, as highlighted in and .

Pharmaceutical and Industrial Relevance

- 6-Chloroanthranilic Acid: Widely used as a building block for non-steroidal anti-inflammatory drugs (NSAIDs), emphasizing the role of halogen position in bioactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-3-bromo-6-chlorobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation of a benzoic acid precursor. Bromination using Br₂/FeBr₃ at 0–5°C (to minimize di-substitution) followed by chlorination with Cl₂/FeCl₃ under controlled reflux (60–80°C) ensures regioselectivity at the 3- and 6-positions. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1.1–1.3 equivalents of halogenating agents) to suppress byproducts. Post-reaction purification via recrystallization in ethanol/water mixtures enhances yield (80–85%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons (δ 6.8–7.5 ppm) and confirm substituent positions via coupling patterns.

- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and amine N–H bends (~1600 cm⁻¹).

- X-ray Crystallography : Use SHELXL (via SHELX suite) for refinement, leveraging high-resolution data to resolve halogen-heavy atom positions and hydrogen-bonding networks .

Q. How does the compound’s solubility profile influence solvent selection for reactivity studies?

- Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMF or DMSO. For acid-base reactions, use aqueous NaOH (0.1–1.0 M) to deprotonate the carboxylic acid group, enhancing solubility. Solubility tests at 25°C and 60°C (via gravimetric analysis) guide solvent choices for coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and chloro substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Br (3-position) and Cl (6-position) groups activate the ring for nucleophilic aromatic substitution at the 4-position. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/K₂CO₃ (2 M) at 80°C. DFT calculations (B3LYP/6-31G*) predict charge distribution to rationalize observed regioselectivity for C4 functionalization .

Q. What strategies mitigate competing side reactions during amide bond formation involving the amino group?

- Methodological Answer : Protect the amine with Boc (di-tert-butyl dicarbonate, 1.2 equivalents) in DCM/TEA (1:1) before activating the carboxylic acid with EDCI/HOBt. Deprotect with TFA (95%) post-coupling. Monitor by LC-MS to detect over-activation (e.g., formation of NHS esters) or premature deprotection .

Q. How can hydrogen-bonding patterns in the crystal structure inform co-crystal engineering for enhanced bioavailability?

- Methodological Answer : Analyze X-ray data (SHELXL-refined) to identify robust O–H⋯N (2.7–2.9 Å) and N–H⋯O (2.8–3.1 Å) interactions. Co-crystallize with pharmaceutically relevant coformers (e.g., nicotinamide) using solvent evaporation. Powder XRD and DSC validate polymorphic stability, while Hirshfeld surfaces quantify interaction strengths .

Q. What computational methods best predict the compound’s reactivity in electrophilic substitution?

- Methodological Answer : Perform Fukui function analysis (Gaussian 09, B3LYP/6-311++G**) to map electrophilic (f⁺) and nucleophilic (f⁻) sites. Compare with experimental nitration results (HNO₃/H₂SO₄, 0°C), where the 5-position is preferentially nitrated due to para-directing effects of the amino group. MD simulations (AMBER) assess steric hindrance from Br/Cl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.